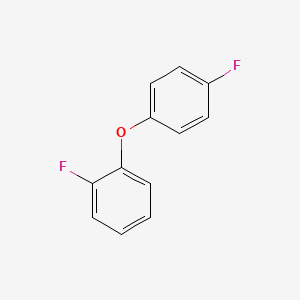

2,4'-Difluorodiphenyl ether

Description

Contextualization within the Class of Fluorinated Diaryl Ethers

Fluorinated diaryl ethers are a class of compounds that benefit from the unique properties of both the diaryl ether scaffold and the fluorine substituents. The diaryl ether motif is a crucial structural unit found in a wide array of natural products and synthetic compounds, prized for its chemical stability and its role as a flexible yet conformationally influential linker. chemimpex.combeilstein-journals.org This framework is fundamental to the structure of high-performance polymers, such as poly(arylene ether sulfone)s, where it imparts desirable thermal and mechanical properties. The symmetric isomer, 4,4'-difluorodiphenyl ether, for example, is recognized for its utility in developing specialty polymers with excellent thermal stability and chemical resistance. chemimpex.comnih.gov

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter a molecule's electronic properties with minimal steric impact. chemimpex.com This substitution can enhance metabolic stability by strengthening the carbon-fluorine bond against oxidative degradation, improve membrane permeability, and increase binding affinity to biological targets. chemimpex.com Consequently, fluorinated diaryl ethers are valuable motifs in the design of novel pharmaceuticals and agrochemicals, combining the structural benefits of the ether linkage with the powerful physicochemical advantages conferred by fluorine. chemimpex.com

Significance in Academic Chemical Synthesis and Research

Unsymmetrical diaryl ethers like 2,4'-Difluorodiphenyl ether represent valuable and often challenging synthetic targets. Their significance in academic research lies in their potential as versatile intermediates for constructing more complex molecules. The distinct electronic environments of the two differently substituted aromatic rings—one with a single fluorine and the other with two—allow for selective chemical transformations, making the compound a potentially valuable building block for pharmaceuticals, agrochemicals, or advanced materials.

The 2,4-difluorophenyl group, in particular, is a recognized component in various biologically active compounds. mdpi.com For instance, it serves as a key structural element in certain antibacterial agents. The development of synthetic routes to access molecules containing this moiety is therefore of continued interest. While direct applications of this compound are not widely reported, its value can be inferred from the broad utility of its constituent parts in contemporary chemical design and synthesis.

Below are the key physicochemical and predicted spectroscopic properties for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-fluoro-2-(4-fluorophenoxy)benzene |

| CAS Number | 863315-03-1 chemsrc.com |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| Physical Properties | Experimental data for melting point and boiling point are not readily available in the surveyed literature. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristics |

|---|---|

| ¹H NMR | Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm), showing coupling to both adjacent protons and fluorine atoms (H-F coupling). |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 110-165 ppm). Carbons bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JCF). Other carbons will show smaller multi-bond C-F couplings. |

| ¹⁹F NMR | Two distinct signals are expected, one for the fluorine at the 4'-position and one for the fluorine at the 2-position, each showing coupling to nearby protons. |

| IR Spectroscopy | Strong C-O-C stretching bands (approx. 1200-1250 cm⁻¹) and strong C-F stretching bands (approx. 1100-1200 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. |

Historical Development of Research Trends Pertaining to Diaryl Ethers

The methods for synthesizing diaryl ethers have evolved significantly over the past century, driven by the need for milder, more efficient, and more versatile reactions. The historical trajectory of this research reflects broader trends in the field of organic cross-coupling chemistry.

The foundational method for creating the diaryl ether linkage is the Ullmann condensation (or Ullmann ether synthesis), first reported by Fritz Ullmann in the early 1900s. beilstein-journals.org This reaction traditionally involves the coupling of an aryl halide with a phenol (B47542) (or its corresponding phenoxide) using stoichiometric amounts of copper metal or copper salts at very high temperatures, often exceeding 200°C. beilstein-journals.orgorganic-chemistry.org For decades, the harsh conditions, requirement for activated aryl halides, and often inconsistent yields limited its widespread application, particularly for complex molecules with sensitive functional groups. beilstein-journals.org Modern research has focused on improving the Ullmann reaction by developing catalytic systems that operate under milder conditions, employing soluble copper salts and various ligands to facilitate the coupling. organic-chemistry.org

A paradigm shift in diaryl ether synthesis occurred in the late 1990s with the development of the Buchwald-Hartwig C-O cross-coupling reaction . organic-chemistry.orgwikipedia.org This palladium-catalyzed method offered a powerful and more general alternative to the Ullmann condensation. organic-chemistry.org The reaction, pioneered by Stephen Buchwald and John F. Hartwig, typically utilizes a palladium catalyst in combination with specialized, bulky, and electron-rich phosphine (B1218219) ligands (such as XPhos). sigmaaldrich.comtcichemicals.com This approach allows for the coupling of a wide range of aryl halides and phenols under significantly milder conditions and with much lower catalyst loadings than the classical Ullmann reaction, demonstrating greater functional group tolerance and more reliable yields. wikipedia.orgorganic-chemistry.org The continuous development of new generations of ligands has further expanded the scope and efficiency of this transformation, solidifying its role as a primary tool for diaryl ether synthesis in modern organic chemistry. sigmaaldrich.com

Table 3: Comparison of Major Diaryl Ether Synthetic Routes

| Feature | Ullmann Condensation | Buchwald-Hartwig Ether Synthesis |

|---|---|---|

| Catalyst | Copper (Cu) metal or salts (e.g., CuI, Cu₂O) beilstein-journals.orgorganic-chemistry.org | Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands sigmaaldrich.comtcichemicals.com |

| Typical Conditions | High temperatures (often >180°C), polar solvents, stoichiometric copper beilstein-journals.org | Mild to moderate temperatures (RT to ~120°C), catalytic Pd and ligand organic-chemistry.orgorganic-chemistry.org |

| Advantages | Economical (copper is inexpensive), classic well-established method organic-chemistry.org | High generality, broad substrate scope, high yields, mild conditions, good functional group tolerance wikipedia.orgorganic-chemistry.org |

| Disadvantages | Harsh reaction conditions, often requires stoichiometric metal, limited substrate scope, sometimes poor yields beilstein-journals.org | Expensive catalyst (palladium), air- and moisture-sensitive ligands beilstein-journals.org |

Structure

3D Structure

Properties

CAS No. |

863315-03-1 |

|---|---|

Molecular Formula |

C12H8F2O |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

1-fluoro-2-(4-fluorophenoxy)benzene |

InChI |

InChI=1S/C12H8F2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H |

InChI Key |

WXTSFIXCXNFFKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Difluorodiphenyl Ether and Analogous Structures

Strategies Involving Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of diaryl ether synthesis. This reaction typically involves the attack of a nucleophile, such as a phenoxide, on an activated aromatic ring bearing a good leaving group. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction.

The Williamson ether synthesis, a classic method for forming ethers, can be adapted for the synthesis of diaryl ethers. In the context of 2,4'-Difluorodiphenyl ether, this would involve the reaction of a fluorophenoxide with a fluorinated aryl halide. The general reaction is depicted below:

General Reaction Scheme:

Where Ar and Ar' are aromatic rings and X is a leaving group (e.g., F, Cl, Br, I).

For the synthesis of this compound, two primary routes are conceivable:

Route A: Reaction of 2-fluorophenoxide with 1-fluoro-4-halobenzene.

Route B: Reaction of 4-fluorophenoxide with 1-fluoro-2-halobenzene.

The success of these reactions is highly dependent on the activation of the aryl halide. The fluorine substituent itself can act as a leaving group in highly activated systems. The choice of solvent and base is crucial in generating the phenoxide and promoting the reaction while minimizing side reactions. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often employed.

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| 2-Fluorophenol | 1,4-Difluorobenzene | K₂CO₃ | DMF | Elevated temperatures |

| 4-Fluorophenol | 1,2-Difluorobenzene | NaH | DMSO | Room temperature to moderate heating |

To overcome the limitations of traditional SNAr reactions, particularly with less activated aryl halides, metal-catalyzed coupling reactions have emerged as powerful tools for C-O bond formation.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers. It typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base at high temperatures.

General Reaction Scheme:

Modern modifications of the Ullmann reaction often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. For the synthesis of this compound, a potential approach would be the coupling of 2-fluorophenol with 1-bromo-4-fluorobenzene or 4-fluorophenol with 1-bromo-2-fluorobenzene in the presence of a copper(I) salt and a base like potassium carbonate.

Buchwald-Hartwig Amination: While originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been successfully adapted for the synthesis of diaryl ethers (C-O coupling). This palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative to the Ullmann condensation. It involves the reaction of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

General Reaction Scheme:

The choice of ligand is critical for the success of the Buch-wald-Hartwig ether synthesis. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.

| Reaction Type | Aryl Halide | Phenol | Catalyst System | Base |

| Ullmann Condensation | 1-Bromo-4-fluorobenzene | 2-Fluorophenol | CuI / Ligand | K₂CO₃ |

| Buchwald-Hartwig | 1-Bromo-2-fluorobenzene | 4-Fluorophenol | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ |

This table illustrates potential catalyst systems and reactants for the metal-catalyzed synthesis of this compound based on established methodologies for diaryl ether formation.

The facility of nucleophilic aromatic substitution is largely dependent on the electrophilicity of the aromatic substrate. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.

In the case of synthesizing this compound, the fluorine atoms themselves provide some activation, but additional EWGs can be beneficial. For instance, if one of the starting materials contains a nitro or cyano group, the SNAr reaction would proceed more readily. This activating group could then be removed or transformed in a subsequent synthetic step if not desired in the final product.

Another strategy involves the use of leaving groups other than halogens. For example, a nitro group can act as a leaving group in some SNAr reactions. Furthermore, the use of diaryliodonium salts as electrophilic partners can also facilitate the formation of diaryl ethers under mild conditions.

Synthesis via Difluorocarbene Precursors and Insertion Reactions

An alternative, though less common, approach to forming ether linkages involves the insertion of a carbene into an O-H bond. While the direct synthesis of this compound via a difluorocarbene insertion into a C-O bond of a phenol is not a standard method, related methodologies exist.

Difluorocarbene (:CF₂) can be generated from various precursors, such as (trifluoromethyl)trimethylsilane (TMSCF₃) or sodium chlorodifluoroacetate. The typical reaction of difluorocarbene is with nucleophiles. While direct insertion into a C-O single bond is not a primary pathway, reactions involving the formation of difluoromethoxy groups on aromatic rings are known. These methods, however, are not directly applicable to the formation of a diaryl ether linkage.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and safer processes.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability.

For the synthesis of this compound, a flow chemistry setup could be envisioned for a nucleophilic aromatic substitution reaction. For example, a solution of a fluorophenoxide could be mixed with a solution of a difluorobenzene derivative in a heated microreactor. The short reaction times and precise temperature control offered by flow reactors could potentially lead to higher yields and purities by minimizing the formation of side products that can occur under prolonged heating in batch processes.

Potential Flow Chemistry Setup:

| Parameter | Description |

| Reactor Type | Heated microreactor or packed-bed reactor |

| Reactant Streams | 1. Solution of fluorophenoxide in a suitable solvent. 2. Solution of the fluorinated aryl halide. |

| Mixing | T-mixer or static mixer |

| Temperature | Precisely controlled via external heating |

| Residence Time | Controlled by flow rate and reactor volume |

| Quenching | In-line quenching with an acidic solution |

| Work-up | Continuous liquid-liquid extraction |

This table outlines a conceptual flow chemistry process for the synthesis of this compound, highlighting the key parameters that would need to be optimized.

Synthetic Routes for Functionalized Diphenyl Ethers as Precursors

The synthesis of functionalized diphenyl ethers is crucial for building complex molecules and for introducing specific chemical properties. Both Ullmann condensation and nucleophilic aromatic substitution provide robust platforms for the preparation of these important precursors.

The Ullmann condensation offers a classic and versatile method for synthesizing functionalized diaryl ethers. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. beilstein-journals.orgnih.gov The reaction is highly adaptable and can tolerate a wide variety of functional groups on both the phenol and the aryl halide, making it a valuable tool for creating a diverse library of diphenyl ether derivatives. tandfonline.comnih.gov For instance, the synthesis of hindered diaryl ethers and heteroaryl ethers has been successfully achieved using this method. tandfonline.com

Key parameters that can be optimized in an Ullmann-type synthesis include the choice of copper catalyst (with CuI and Cu2O being effective), the base (with cesium carbonate often being a good choice), the solvent (acetonitrile is commonly used), and the use of ligands to accelerate the reaction. beilstein-journals.org The reaction conditions are generally mild, which helps in preserving sensitive functional groups on the precursor molecules. nih.govacs.org

Below is a table summarizing representative examples of functionalized diaryl ethers synthesized via the Ullmann condensation, showcasing the diversity of compatible functional groups.

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Iodobenzene | p-Cresol | CuI / Dimethyl di(2-pyridyl)silane | K2CO3 | DMF | 4-Methyldiphenyl ether | 84 |

| 4-Bromoanisole | 4-Methoxyphenol | CuI / N,N-Dimethylglycine | K3PO4 | Acetonitrile | 4,4'-Dimethoxydiphenyl ether | High |

| 1-Bromo-4-nitrobenzene | Phenol | CuI / (±)-diol L3 | Cs2CO3 | Acetonitrile | 4-Nitrodiphenyl ether | 95 |

| 1-Iodo-2-nitrobenzene | 2-Methoxyphenol | CuI / (±)-diol L3 | Cs2CO3 | Acetonitrile | 2-Methoxy-2'-nitrodiphenyl ether | 92 |

Nucleophilic Aromatic Substitution (SNAr) provides an alternative and powerful strategy for the synthesis of functionalized diphenyl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this reaction, a phenoxide attacks an electron-deficient aryl halide, displacing the halide to form the diaryl ether. The presence of strong electron-withdrawing groups (such as nitro or cyano) ortho or para to the leaving group is typically required to facilitate the reaction. youtube.com

Aryl fluorides are often the best substrates for SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com This makes SNAr a particularly relevant method for the synthesis of fluorinated diphenyl ethers. The reaction is often carried out in polar aprotic solvents like DMF or DMSO. youtube.com

The following table provides examples of functionalized diaryl ethers prepared through nucleophilic aromatic substitution.

| Aryl Halide | Phenol/Alkoxide | Base | Solvent | Product | Yield (%) |

| 1-Fluoro-4-nitrobenzene | Sodium phenoxide | - | DMF | 4-Nitrodiphenyl ether | High |

| 2,4-Dinitrofluorobenzene | Sodium methoxide | - | Methanol | 2,4-Dinitroanisole | High |

| 1-Chloro-2,4-dinitrobenzene | Potassium phenoxide | - | Ethanol | 2,4-Dinitrodiphenyl ether | High |

| 4-Chloronitrobenzene | Sodium ethoxide | - | DMF | 1-Ethoxy-4-nitrobenzene | 97 |

These synthetic routes to functionalized diphenyl ethers serve as the foundation for the construction of more complex molecules, including the target compound this compound and its analogs. The choice between the Ullmann condensation and nucleophilic aromatic substitution depends on the specific substitution pattern and the nature of the functional groups present in the desired precursor molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Difluorodiphenyl Ether

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution and in the solid state. For fluorinated compounds like 2,4'-Difluorodiphenyl ether, the presence of the highly sensitive ¹⁹F nucleus provides an additional, powerful probe for detailed analysis.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides critical insights into the structure and packing of molecules in their solid forms, which can exist in ordered crystalline lattices or disordered amorphous states. For this compound, ¹⁹F and ¹³C ssNMR are particularly informative.

In the solid state, the chemical shift of a nucleus is no longer averaged by rapid molecular tumbling as it is in solution. This results in a dependency on the orientation of the molecule with respect to the external magnetic field, a phenomenon known as chemical shift anisotropy (CSA). nih.gov The CSA tensor provides detailed information about the local electronic environment and symmetry around the nucleus. By analyzing the lineshapes in static or slow magic-angle spinning (MAS) ssNMR spectra of polycrystalline samples of this compound, the principal values of the CSA tensors for the fluorine and carbon atoms can be extracted. nih.gov These values are highly sensitive to the molecular conformation and the effects of intermolecular interactions within the crystal lattice.

Furthermore, differences in ¹³C and ¹⁹F chemical shifts between the crystalline and amorphous forms can be used to characterize the degree of order and identify the presence of different polymorphs or conformational isomers in the solid state.

Table 1: Representative ¹⁹F Solid-State NMR Parameters for Aromatic Fluorine Compounds

| Compound Type | ¹⁹F Chemical Shift Anisotropy (CSA) Range (ppm) | Isotropic Chemical Shift (δiso) Range (ppm) |

| Fluorinated Phenylalanine | 100 - 150 | -110 to -125 |

| Monofluorobenzene Derivatives | 80 - 130 | -100 to -140 |

| Perfluorinated Aromatic Systems | 120 - 200 | -130 to -170 |

This table presents typical data for related aromatic fluorine compounds to illustrate the parameters obtainable for this compound.

Multidimensional NMR Techniques for Complex Structural Assignment

The ¹H NMR spectrum of this compound contains multiple overlapping signals in the aromatic region, making unambiguous assignment challenging. Multidimensional NMR techniques are essential for resolving these ambiguities by correlating different nuclei through their scalar (J) couplings.

For a definitive assignment of all proton and carbon signals, a suite of 2D NMR experiments would be employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would help trace the connectivity of the protons within each of the two distinct phenyl rings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the quaternary (non-protonated) carbons and for establishing connectivity across the ether linkage by observing correlations between protons on one ring and carbons on the other.

¹⁹F-¹H HETCOR (Heteronuclear Correlation): Given the two distinct fluorine environments, this experiment is invaluable. It correlates the fluorine nuclei with nearby protons, providing a clear distinction between the protons on the 2-fluorophenyl ring and those on the 4-fluorophenyl ring. rsc.org

By combining the information from these experiments, a complete and unambiguous assignment of every ¹H and ¹³C resonance in the this compound molecule can be achieved.

Application of NMR for Conformational Equilibrium Determination

In solution, diphenyl ethers are not static; they exist in a dynamic equilibrium of different conformations arising from rotation around the C-O bonds. NMR spectroscopy is a primary method for studying this conformational equilibrium. semanticscholar.orgnih.govresearchgate.netauremn.org.br

The preferred conformation of this compound is governed by a balance of steric hindrance and electronic effects. The dihedral angles (φ₁ and φ₂) that define the orientation of the two phenyl rings relative to the C-O-C plane can be probed using several NMR parameters:

Through-space J-couplings: In fluorinated molecules, scalar coupling can occur between nuclei that are close in space, even if they are separated by many bonds. Specifically, a through-space coupling between the fluorine at the 2-position and a proton on the 4'-fluorophenyl ring could be observed. The magnitude of this coupling is highly dependent on the internuclear distance, and therefore provides direct evidence for the dominant conformation in solution. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, detect protons that are close in space (typically < 5 Å). Observing an NOE between protons on the different aromatic rings can provide distance constraints that help define the average conformation and the torsional angles.

By measuring these parameters, often in combination with quantum mechanical calculations, the populations of different stable conformers in solution can be determined, providing a detailed picture of the molecule's dynamic conformational landscape. nih.govauremn.org.br

X-ray Crystallography for Crystalline State Structural Analysis

While NMR provides unparalleled information about the structure in solution, X-ray crystallography offers a precise and static picture of the molecule's conformation and its arrangement within a crystal lattice. For a compound like this compound, a single-crystal X-ray diffraction study would yield a wealth of structural data.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., C-H···F, π-π stacking)

The arrangement of molecules in a crystal is dictated by a network of non-covalent intermolecular interactions. In fluorinated organic compounds, interactions involving fluorine atoms often play a significant, structure-directing role. nih.gov

A crystal structure analysis of this compound would be expected to reveal several key interactions:

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. The presence of electron-withdrawing fluorine atoms modifies the quadrupole moment of the phenyl rings, often favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion. nih.gov

C-F···π Interactions: The fluorine atom at the 2-position could potentially interact with the face of an aromatic ring on an adjacent molecule.

The precise distances and angles of these interactions, determined from the crystallographic data, provide quantitative insight into their strength and importance in the crystal lattice.

Table 2: Typical Intermolecular Interaction Geometries in Fluorinated Aromatic Crystals

| Interaction Type | Typical Distance (Å) | Typical Angle (°) | Reference Compound Example |

| C-H···F | 2.2 - 2.6 | 140 - 170 | Fluorinated Benzamides |

| π-π (centroid-centroid) | 3.5 - 4.0 | N/A | 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone |

| C-F···F | 2.7 - 3.2 | Variable | Perfluorinated Aromatics |

This table provides data from related compounds to illustrate the expected geometric parameters for intermolecular interactions in the crystal structure of this compound.

Determination of Dihedral Angles and Molecular Conformation in the Solid State

Unlike in solution, where the molecule is conformationally flexible, in the solid state it is "locked" into a single conformation (or a limited number of conformations in the case of disorder). X-ray crystallography provides the precise measurement of all bond lengths, bond angles, and, crucially, the torsional or dihedral angles that define this solid-state conformation. nih.govresearchgate.net

For this compound, the key parameters are the C-O-C bond angle and the two C-C-O-C dihedral angles that describe the twist of the phenyl rings. These angles are the result of a compromise between the molecule's intrinsic conformational preferences and the demands of efficient crystal packing. The values obtained from crystallography provide a benchmark for computational models and help to understand how intermolecular forces can influence molecular shape. In many diaryl ethers, a "skewed" conformation is observed in the solid state, and the precise dihedral angles for this compound would be a key output of a crystallographic study.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed information for the following specified sections:

Mass Spectrometry for Molecular Structure Confirmation

Information is available for related compounds, such as the 4,4'-Difluorodiphenyl ether isomer or other molecules containing difluorophenyl groups. However, per the strict instructions to focus solely on this compound and not introduce information outside the explicit scope, this data cannot be used as a substitute. A scientifically accurate article on this specific compound requires dedicated experimental research and published data which does not appear to be currently available.

Based on comprehensive searches for scholarly articles and computational chemistry data, it has been determined that there is currently insufficient specific research available in the public domain to generate a detailed and scientifically accurate article on the "Theoretical and Computational Chemistry Studies of this compound" following the provided outline.

Extensive queries aimed at uncovering data for each specified section—including Density Functional Theory (DFT) calculations, molecular geometry, electronic structure, ab initio and semi-empirical methods, conformational analysis, rotational barriers, potential energy surfaces, solvent effects, and dihedral angle analysis for this compound—did not yield the specific research findings necessary to fulfill the request.

The available literature focuses on related but distinct compounds, such as other isomers like 4,4'-Difluorodiphenyl ether, different classes of fluorinated molecules, or provides general discussions of computational methods without application to the specific compound of interest. To adhere to the strict instructions of focusing solely on this compound and ensuring scientific accuracy, the article cannot be generated without dedicated computational studies on this molecule.

Theoretical and Computational Chemistry Studies of 2,4 Difluorodiphenyl Ether

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.comresearchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. rsc.org DFT calculations, often using the B3LYP functional, are commonly employed to determine the energies of these orbitals. ajchem-a.comajchem-a.com For fluorinated aromatic compounds, the location of the fluorine atoms significantly influences the electron density distribution in the frontier orbitals. In 2,4'-Difluorodiphenyl ether, the electron-withdrawing nature of the fluorine atoms and the ether linkage will modulate the energies of the HOMO and LUMO. The HOMO is expected to be distributed over the electron-rich phenyl rings and the oxygen atom, while the LUMO would be located over the aromatic system, available to accept electrons.

Table 1: Illustrative Frontier Molecular Orbital Data for Aromatic Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 ajchem-a.com |

| (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime | - | - | 4.2140 nanobioletters.com |

Note: Data for closely related and more complex fluorinated compounds are provided for illustrative purposes to indicate typical value ranges obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comajchem-a.comuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red and Orange/Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the highly electronegative fluorine and oxygen atoms. ajchem-a.com

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around the hydrogen atoms of the aromatic rings. ajchem-a.com

Green: Represents areas of neutral potential.

The MEP map for this compound would therefore highlight the oxygen and fluorine atoms as sites for potential interactions with electrophiles or hydrogen bond donors, while the peripheries of the phenyl rings would be the likely sites for nucleophilic interactions. walisongo.ac.idresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.netlongdom.orgnih.gov These parameters are calculated using the following relationships:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as: μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as: ω = μ² / (2η)

These descriptors provide a theoretical framework for understanding the reactivity of this compound. A higher chemical potential suggests better electron-donating ability, while a higher electrophilicity index points to a better electron-accepting capability. Chemical hardness correlates with the stability of the molecule. frontiersin.org

Table 2: Calculated Global Reactivity Descriptors for an Exemplary Fluorinated Compound

| Parameter | Formula | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.3335 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2407 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.1901 |

Note: Values are calculated for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using data from ajchem-a.com for illustrative purposes.

Simulation of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and structural elucidation of compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, are highly useful. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations. researchgate.net Simulated spectra can aid in the assignment of experimental signals and provide confidence in the determined structure. escholarship.org For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is particularly important, and computational methods have shown high accuracy in this regard. researchgate.net

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra provides information about the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these modes. mdpi.comresearchgate.netresearchgate.net Comparing the calculated vibrational spectrum with an experimental one can confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. ajchem-a.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (2,4-difluorophenol)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated B3LYP (cm⁻¹) |

|---|---|---|

| OH stretch | 3585 | 3586 |

| CH stretch | 3085 | 3086 |

| Ring stretch | 1615 | 1616 |

| Ring stretch | 1520 | 1520 |

| CF stretch | 1187 | 1187 |

Source: Adapted from data for 2,4-difluorophenol to illustrate the accuracy of DFT calculations. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The key molecular property for second-order NLO effects is the first hyperpolarizability (β). rsc.org

Computational chemistry allows for the calculation of the hyperpolarizability of molecules. For a molecule to exhibit a bulk NLO effect, it must not only have a large molecular hyperpolarizability but also crystallize in a non-centrosymmetric space group. rsc.org Studies on diphenyl ether and diphenyl sulfide derivatives have shown that while both classes of compounds can possess large β values, diphenyl ethers often crystallize in centrosymmetric structures, which cancels out the bulk second-order NLO effect. rsc.org

Theoretical investigations into this compound would involve calculating its hyperpolarizability to assess its potential as an NLO material at the molecular level. The presence of electron-withdrawing fluorine atoms and the electron-donating ether group can create a push-pull system that may enhance the molecular NLO response. canada.caresearchgate.net However, experimental confirmation of its crystal structure would be necessary to determine its viability as a bulk NLO material.

Chemical Reactivity and Transformation Pathways of 2,4 Difluorodiphenyl Ether

Reaction Mechanisms Involving the Ether Linkage

The ether linkage in diaryl ethers like 2,4'-Difluorodiphenyl ether is notably stable due to the sp2 hybridization of the carbon atoms bonded to the oxygen. This stability influences its reactivity in displacement and cleavage reactions.

Nucleophilic Displacement Reactions at the Ether Oxygen

Direct nucleophilic displacement at the ether oxygen of this compound is not a characteristic reaction pathway. Ethers are generally unreactive towards nucleophiles due to the strong carbon-oxygen bonds and the fact that the alkoxide or phenoxide leaving groups that would be formed are strong bases and thus poor leaving groups. pearson.com For a reaction to occur, the ether oxygen would need to be protonated by a strong acid to create a better leaving group, which leads to bond cleavage rather than simple displacement at the oxygen. pearson.com

Cleavage Reactions of the Aryl Ether Bond

The cleavage of the C–O bond in ethers is a common reaction, typically requiring harsh conditions with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The mechanism involves the initial protonation of the ether oxygen, making it a good leaving group (an alcohol or phenol). libretexts.org This is followed by a nucleophilic attack by the halide ion.

However, diaryl ethers are generally resistant to cleavage by these acidic conditions. libretexts.orglibretexts.orglibretexts.org This is because the carbon atoms of the aromatic rings are sp2-hybridized, making them poor substrates for both SN1 and SN2 reactions. An SN1 reaction is unfavorable because the resulting aryl cation is highly unstable. An SN2 reaction is disfavored due to the steric hindrance of the benzene ring and the difficulty of a backside attack on an sp2 carbon. masterorganicchemistry.com Consequently, under typical acidic cleavage conditions, this compound is expected to remain largely intact.

Reactivity of Fluorinated Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities based on the position of the fluorine substituent relative to the ether linkage. The electronic properties of both the ether oxygen and the fluorine atoms dictate the outcomes of aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are governed by the substituents already present on the benzene ring. ijrar.org Substituents can be categorized as activating or deactivating, and as ortho, para-directing or meta-directing.

The ether oxygen atom is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the carbocation intermediate (the arenium ion). uci.edu Conversely, fluorine is a deactivating group but is also an ortho, para-director. ijrar.org Its deactivating nature stems from a strong electron-withdrawing inductive effect (-I), which outweighs its electron-donating resonance effect (+M). ijrar.orgcsbsju.edu

For this compound, the directing effects on each ring must be considered separately:

Ring A (4'-Fluorophenyl ring): The ether oxygen is para to the fluorine atom. Both are ortho, para-directors. Therefore, electrophilic attack will be directed to the positions ortho to the powerful activating ether group (positions 3' and 5').

Ring B (2-Fluorophenyl ring): The ether oxygen is at position 1, and the fluorine is at position 2. The ether oxygen directs ortho (position 6) and para (position 4). The fluorine atom directs ortho (position 3) and para (position 5). The strong activating effect of the ether oxygen will likely dominate, favoring substitution at positions 4 and 6.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| Ether Oxygen (-OAr) | Withdrawing (-I) | Donating (+M) | Activating | Ortho, Para |

| Fluorine (-F) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution on Fluorinated Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing substituents. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com

The presence of fluorine atoms on the phenyl rings of this compound activates them towards SNAr. The highly electronegative fluorine atom withdraws electron density from the ring, making it more electrophilic and stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. masterorganicchemistry.com

In this compound, a nucleophile can attack the carbon atom bearing the fluorine substituent.

On the 4'-fluorophenyl ring, the fluorine atom is the leaving group.

On the 2-fluorophenyl ring, the fluorine atom is the leaving group.

The reactivity order for halogens as leaving groups in SNAr is often F >> Cl > Br > I, which is the reverse of the order seen in aliphatic SN2 reactions. nih.gov This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing nature of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

Activation and Deactivation Effects of Fluorine Substituents

The fluorine substituents in this compound have a dual role depending on the reaction type.

In Electrophilic Aromatic Substitution (EAS):

Deactivation: Fluorine deactivates the aromatic ring towards attack by electrophiles. This is because its strong inductive electron withdrawal (-I effect) reduces the electron density of the ring, making it less nucleophilic. ijrar.org This inductive effect is stronger than its electron-donating resonance effect (+M). csbsju.edu Therefore, harsher reaction conditions may be needed for EAS compared to non-fluorinated diphenyl ether.

In Nucleophilic Aromatic Substitution (SNAr):

Activation: Fluorine strongly activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.com The same powerful inductive effect that deactivates the ring for EAS makes it more electron-poor and thus more susceptible to attack by an electron-rich nucleophile. masterorganicchemistry.com The stabilization of the anionic Meisenheimer intermediate by the electronegative fluorine atom is a key factor in accelerating the reaction rate. masterorganicchemistry.com

| Reaction Type | Effect of Fluorine | Primary Reason |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating | Strong inductive electron withdrawal (-I) reduces ring nucleophilicity. ijrar.org |

| Nucleophilic Aromatic Substitution (SNAr) | Activating | Strong inductive electron withdrawal (-I) increases ring electrophilicity and stabilizes the anionic intermediate. masterorganicchemistry.com |

Photochemical Transformations

The photochemical behavior of this compound is dictated by the absorption of ultraviolet (UV) radiation, which elevates the molecule to an electronically excited state. The subsequent fate of the excited molecule can involve various transformation pathways, including degradation, defluorination, and radical formation.

Upon absorption of UV light, this compound can undergo degradation through several potential pathways. The primary mechanisms observed for analogous polyhalogenated diphenyl ethers are reductive dehalogenation and cleavage of the ether bridge. polyu.edu.hk

Defluorination: The carbon-fluorine (C-F) bond is significantly stronger than other carbon-halogen bonds (e.g., C-Br, C-Cl), making defluorination a more energy-intensive process. However, photochemical reductive defluorination of aryl fluorides can occur, particularly under conditions that favor the formation of radical anions or in the presence of strong photoreductants. rsc.org Studies on fluorinated pesticides and pharmaceuticals have shown that aryl-F groups can be readily defluorinated to fluoride (B91410) ions under certain photolytic conditions. nih.gov The process for this compound would likely proceed stepwise, yielding monofluorodiphenyl ether and ultimately diphenyl ether.

Ether Bond Cleavage: Another significant photodegradation pathway for diphenyl ethers is the cleavage of the C-O-C ether linkage. This process typically results in the formation of corresponding phenolic compounds. For this compound, this would lead to the formation of 2-fluorophenol and 4-fluorophenol. Studies on other diphenyl ether herbicides have confirmed that cleavage of the ether bond is a primary reaction pathway. researchgate.net

The relative importance of defluorination versus ether bond cleavage would depend on the specific reaction conditions, such as the solvent, pH, and the presence of other photosensitizing or quenching species.

| Parent Compound Class | Primary Photochemical Pathway | Major Products | Reference Compounds |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Reductive Debromination | Lower-brominated Diphenyl Ethers, Bromophenols | BDE-209 |

| Chlorinated Diphenyl Ether Herbicides | Ether Bond Cleavage, Reductive Dechlorination | Chlorophenols, Phenols | 2,4-Dichlorophenoxyacetic acid |

| Fluorinated Diphenyl Ethers (Predicted) | Reductive Defluorination, Ether Bond Cleavage | Fewer-fluorinated Diphenyl Ethers, Fluorophenols | This compound |

The photochemistry of this compound begins with the absorption of a photon, promoting the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The properties of this excited state are crucial in determining the subsequent chemical reactions. For fluorinated benzene derivatives, the presence of fluorine atoms can influence the energy levels of the excited states, particularly the relative energies of the ππ* and πσ* states. nih.gov

From the S₁ state, the molecule can undergo several processes:

Fluorescence: Radiative decay back to the S₀ state by emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁). This process is often efficient for aromatic molecules and the resulting long-lived triplet state is a key intermediate in many photochemical reactions.

Electron Transfer: The excited molecule, being both a better electron donor and acceptor than the ground state molecule, can engage in single-electron transfer (SET) with other molecules in the medium.

Photoinduced Reduction: The excited ether may accept an electron from a donor molecule to form a radical anion.

Photoinduced Oxidation: The excited ether may donate an electron to an acceptor molecule, forming a radical cation.

These electron transfer events are fundamental steps that can initiate the degradation and defluorination pathways by creating reactive radical ion intermediates. rsc.org

Photochemical transformations of halogenated aromatic compounds predominantly occur via radical intermediates. For this compound, radicals can be generated through two primary mechanisms following photoexcitation.

Homolytic Bond Cleavage: The direct cleavage of a chemical bond by the energy from the absorbed photon. While the C-F bond is very strong, the C-O ether bond can be cleaved homolytically in the excited state to produce a 2-fluorophenoxyl radical and a 4-fluorophenyl radical.

Radical Ion Formation: As described above, electron transfer leads to the formation of a radical anion or cation. The radical anion is a key intermediate in reductive defluorination. Upon its formation, it can undergo dissociation by expelling a fluoride ion to generate a fluorodiphenyl ether radical. rsc.orgresearchgate.net This is often the most favorable pathway for C-F bond cleavage.

Once formed, these radical species are highly reactive and can undergo a variety of subsequent reactions, including:

Hydrogen Abstraction: The aryl radicals can abstract hydrogen atoms from solvent molecules or other organic matter, leading to the formation of defluorinated products.

Reaction with Oxygen: In the presence of oxygen, radicals can react to form peroxyl radicals, leading to a cascade of oxidative reactions and the formation of hydroxylated and ring-opened products.

Radical Combination: Two radicals can combine, leading to the formation of dimers or other polymeric materials.

| Radical Species | Formation Pathway | Subsequent Reactions |

|---|---|---|

| Difluorodiphenyl Ether Radical Anion | Single-electron transfer to the excited state molecule | Dissociation (loss of F⁻) to form an aryl radical |

| Fluorodiphenyl Ether Radical | Dissociation of the radical anion | Hydrogen abstraction, reaction with O₂ |

| Fluorophenoxyl/Fluorophenyl Radicals | Homolytic cleavage of the C-O ether bond | Hydrogen abstraction, radical combination |

| Hydroxyl Radical (•OH) | Generated from other species (e.g., H₂O₂) in the medium | Addition to aromatic rings, leading to oxidation |

Redox Chemistry and Oxidation/Reduction Pathways

Beyond photochemical activation, this compound can be transformed through ground-state oxidation and reduction reactions, which are central to its environmental fate and potential remediation strategies.

Oxidation Pathways: The aromatic rings of this compound are electron-deficient due to the high electronegativity of the fluorine atoms. This makes the compound resistant to electrophilic attack and conventional oxidation. Degradation typically requires powerful oxidizing species, such as those generated in Advanced Oxidation Processes (AOPs).

The primary oxidant in many AOPs is the hydroxyl radical (•OH), which is highly reactive and non-selective. The reaction is initiated by the addition of the •OH radical to one of the aromatic rings, forming a hydroxycyclohexadienyl radical. nih.gov This intermediate can then undergo a series of reactions, including the elimination of a fluorine atom or further oxidation, which can lead to ring-opening and eventual mineralization to CO₂, H₂O, and fluoride ions. Studies on other per- and polyfluoroalkyl substances (PFAS) have shown that sulfate radicals (SO₄•⁻) can also effectively oxidize fluorinated organic compounds. nih.gov The oxidation of hydroxylated polybrominated diphenyl ethers occurs much more rapidly than their non-hydroxylated counterparts, suggesting that any hydroxylated intermediates formed during the degradation of this compound would be quickly transformed. nih.gov

Reduction Pathways: Reductive pathways are particularly relevant for the cleavage of the C-F bond. Chemical reduction can be achieved using strong reducing agents or electrochemically. A key mechanism for reductive defluorination involves the transfer of an electron to the molecule to form the radical anion, as discussed in the photochemical context. researchgate.net In aqueous environments, hydrated electrons (e⁻ₐq) are potent reducing agents that can be generated via UV irradiation of certain precursors (e.g., sulfite ions) and can initiate the defluorination of fluorinated organic compounds. nih.gov This process can proceed stepwise, removing one fluorine atom at a time, leading to progressively less fluorinated diphenyl ethers.

Environmental Dynamics and Degradation Mechanisms of Fluorinated Diaryl Ethers

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,4'-Difluorodiphenyl ether, the primary abiotic pathways of environmental relevance are photolysis, hydrolysis, and chemical oxidation.

Photolytic Degradation Mechanisms (e.g., UV-induced transformations)

Photolytic degradation, initiated by the absorption of ultraviolet (UV) radiation from sunlight, is a significant abiotic pathway for many aromatic compounds. While specific studies on the photolysis of this compound are not extensively documented, the degradation mechanisms can be inferred from research on analogous compounds, particularly other halogenated diphenyl ethers.

The primary mechanisms involved in the photolysis of halogenated diaryl ethers include:

Reductive Dehalogenation: This process involves the cleavage of the carbon-halogen bond. For this compound, this would mean the breaking of a carbon-fluorine (C-F) bond, a reaction that requires significant energy due to the bond's high strength.

Ether Bond Cleavage: The C-O-C ether linkage can be cleaved, leading to the formation of fluorinated phenolic compounds.

Studies on polybrominated diphenyl ethers (PBDEs) have shown that UV irradiation leads to the formation of bromophenols through the cleavage of the ether bond. researchgate.net It is plausible that this compound undergoes a similar transformation, potentially yielding 2-fluorophenol and 4-fluorophenol. Research on the photolysis of difluorophenols indicates that they are susceptible to further degradation in the presence of UV light, which can lead to the formation of fluoride (B91410) ions. researchgate.net The process is often initiated by the generation of hydroxyl radicals (•OH) in aqueous environments, which attack the aromatic ring.

Table 1: Potential Photolytic Transformation Products of this compound

| Parent Compound | Potential Primary Products | Potential Secondary Products |

|---|---|---|

| This compound | 2-Fluorophenol, 4-Fluorophenol | Fluorinated catechols, Dihydroxylated intermediates, Fluoride ions |

Hydrolytic Stability and Hydrolysis Mechanisms

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of this compound is predicted to be high under typical environmental conditions (pH 5-9, ambient temperatures). This stability is attributed to two main factors:

Strength of the C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage.

Stability of the Diaryl Ether Bond: The ether linkage between two aromatic rings is chemically stable and not susceptible to hydrolysis unless under harsh conditions (e.g., high temperatures, strong acids or bases) not typically found in the environment.

General literature on fluorinated aromatic compounds confirms their recalcitrance towards hydrolysis. asm.org Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Chemical Oxidation Processes in Environmental Matrices

In certain environmental compartments, particularly in water, chemical oxidation by reactive oxygen species (ROS) can contribute to the degradation of persistent organic pollutants. The most important ROS in this context are hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). These radicals can be generated through various natural processes (e.g., photochemical reactions involving dissolved organic matter) or in engineered systems like advanced oxidation processes (AOPs) for water treatment.

Research on the oxidation of per- and polyfluoroalkyl ether acids (PFEAs) has demonstrated that these compounds can be degraded by hydroxyl and sulfate radicals. nih.gov The reaction typically involves the abstraction of a hydrogen atom or addition to the aromatic ring, initiating a cascade of reactions that can lead to bond cleavage. For this compound, attack by •OH radicals would likely lead to the formation of hydroxylated intermediates, which could subsequently undergo ether bond cleavage and/or defluorination. The reaction rates are dependent on the concentration of the radicals and the specific environmental matrix. While PFEAs are structurally different, the studies indicate that the ether linkage in fluorinated compounds is not entirely immune to attack by powerful oxidizing agents.

Biotic Degradation Mechanisms (Microorganism-Driven Transformations)

Biotic degradation, or biodegradation, relies on the metabolic activities of microorganisms to transform or mineralize organic compounds. Bacteria, in particular, have evolved diverse enzymatic systems to break down complex aromatic structures.

Microbial Transformation Pathways and Metabolite Identification

While no studies have specifically detailed the complete biodegradation pathway of this compound, extensive research on other halogenated diphenyl ethers provides a strong foundation for a proposed pathway. Bacteria from the genus Sphingomonas are well-known for their ability to degrade diaryl ethers.

A significant study reported the adaptation of Sphingomonas sp. strain SS33 to utilize 4,4'-difluorodiphenyl ether as its sole source of carbon and energy. researchgate.net The same study noted that the parent strain, SS3, could transform 2,4-dichlorodiphenyl ether, resulting in the formation of the corresponding phenols and catechols. researchgate.net This suggests a common degradation strategy for dihalogenated diphenyl ethers.

The proposed microbial transformation pathway for this compound likely initiates with an attack on one of the aromatic rings by a dioxygenase enzyme. This leads to the cleavage of the ether bond and the formation of fluorinated phenols and catechols.

Proposed Biotic Degradation Pathway:

Initial Dioxygenation: A dioxygenase enzyme attacks one of the fluorinated rings of this compound, typically at a position adjacent to the ether linkage. This forms an unstable diol intermediate.

Ether Bond Cleavage: The intermediate spontaneously rearranges, leading to the cleavage of the ether bond. This step yields a fluorinated phenol (B47542) (e.g., 4-fluorophenol) and a fluorinated catechol (e.g., 3-fluorocatechol).

Ring Cleavage of Catechols: The resulting fluorinated catechols are then subject to further degradation. Ring-cleavage dioxygenases (either ortho or meta cleavage) break open the aromatic ring of the catechol. Studies on Sphingomonas sp. SS33 indicate that the subsequent mineralization of halocatechols proceeds via the ortho cleavage pathway. researchgate.net

Further Metabolism: The ring-cleavage products enter central metabolic pathways (like the 3-oxoadipate pathway), where they are ultimately converted to carbon dioxide and water.

Table 2: Identified and Proposed Metabolites in the Biodegradation of Dihalogenated Diphenyl Ethers

| Parent Compound | Microorganism (Example) | Key Identified/Proposed Metabolites | Reference |

|---|---|---|---|

| 4,4'-Difluorodiphenyl ether | Sphingomonas sp. strain SS33 | Halocatechols | researchgate.net |

| 2,4-Dichlorodiphenyl ether | Sphingomonas sp. strain SS3 | (Halo-)phenols, (Halo-)catechols | researchgate.net |

| Diphenyl ether | Sphingomonas sp. strain SS3 | Phenol, Catechol | nih.gov |

| This compound (Proposed) | Sphingomonas-like bacteria | 2-Fluorophenol, 4-Fluorophenol, Fluorocatechols | Inferred from analogues |

Role of Specific Enzymes in Degradation Processes

The biodegradation of aromatic ethers is orchestrated by a series of specific enzymes. Based on pathways elucidated for similar compounds, the key enzymes involved in the degradation of this compound would include:

Diaryl Ether Dioxygenases: These are typically Rieske non-heme iron oxygenases (RHOs). asm.org These multi-component enzyme systems catalyze the initial, and often rate-limiting, step of angular dioxygenation at the carbon atoms adjacent to the ether bridge. This action destabilizes the ether bond, leading to its cleavage. nih.govasm.org

Catechol Dioxygenases: Once fluorocatechols are formed, they are substrates for ring-cleavage dioxygenases.

Catechol 1,2-Dioxygenase: This enzyme catalyzes ortho cleavage of the catechol ring, breaking the bond between the two hydroxyl-bearing carbons. This pathway is common in the degradation of halogenated catechols by bacteria like Sphingomonas. researchgate.net

Catechol 2,3-Dioxygenase: This enzyme catalyzes meta cleavage, breaking the bond adjacent to one of the hydroxyl groups.

The subsequent enzymes in the pathway (e.g., muconate cycloisomerase, hydrolases) would then process the linear products of ring cleavage, channeling them into the Krebs cycle for complete mineralization. The specificity and efficiency of these enzymes, particularly the initial dioxygenase, are critical determinants of the organism's ability to degrade this compound.

Environmental Persistence Considerations from a Chemical Transformation Perspective

The environmental persistence of a chemical compound is intrinsically linked to its resistance to various transformation processes. For this compound, a member of the fluorinated diaryl ether family, its persistence is largely dictated by the stability of its molecular structure, particularly the carbon-fluorine (C-F) and diaryl ether bonds, to abiotic and biotic degradation mechanisms.

Halogenated organic compounds are generally recognized for their limited biodegradability and tendency to persist and accumulate in the environment. The strength of the carbon-fluorine bond, in particular, imparts significant stability to fluorinated compounds, making them recalcitrant to degradation. While specific studies on the degradation of this compound are limited, insights can be drawn from research on analogous compounds, such as polybrominated diphenyl ethers (PBDEs) and other fluorinated aromatic compounds.

Abiotic Degradation:

Abiotic degradation processes that could potentially transform this compound in the environment primarily include photolysis and hydrolysis.

Photodegradation: This process involves the breakdown of a chemical by light energy. For aromatic compounds, photodegradation can be a significant transformation pathway. Research on PBDEs has shown that they can undergo photolytic degradation, leading to the formation of less brominated congeners. It is plausible that this compound could also undergo photodegradation, potentially involving the cleavage of the C-F bonds or the ether linkage. However, the rate and extent of such degradation would depend on various factors, including the intensity and wavelength of solar radiation, the presence of photosensitizers in the environment, and the specific environmental compartment (e.g., surface water, soil surface).

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in diaryl ethers is generally stable to hydrolysis under typical environmental pH conditions. While some fluorinated ethers can be hydrolyzed under acidic conditions, the diaryl ether structure of this compound is expected to be resistant to hydrolysis in most natural environmental settings.

Biotic Degradation:

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. The presence of fluorine atoms in this compound is expected to significantly hinder its biodegradation. The high stability of the C-F bond makes it a challenging target for microbial enzymes.

However, research on the biodegradation of other diphenyl ethers and fluorinated aromatic compounds suggests potential pathways. Some microorganisms have been shown to degrade diphenyl ether, often initiating the process through hydroxylation of the aromatic rings, followed by cleavage of the ether bond. For fluorinated aromatic compounds, while complete mineralization is often slow or does not occur, some microbial transformations have been observed. The ether linkage could potentially serve as a point of enzymatic attack, leading to the formation of fluorinated phenols. mdpi.com The subsequent degradation of these fluorinated intermediates would likely be slow.

Sorption and Transport Mechanisms in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its sorption and transport properties. These processes determine whether the compound will remain localized or be transported over long distances, and in which environmental compartments (soil, water, air, or sediment) it is likely to accumulate.

Sorption:

Sorption refers to the partitioning of a chemical between a solid phase (e.g., soil, sediment) and a liquid phase (e.g., water). The extent of sorption is a critical factor in determining the mobility of a compound in the environment. For non-ionic organic compounds like this compound, sorption is primarily driven by hydrophobic interactions with organic matter present in soil and sediment.

The following table summarizes the key factors influencing the sorption of hydrophobic organic compounds like this compound:

| Factor | Influence on Sorption |

| Soil/Sediment Organic Carbon Content | Higher organic carbon content leads to stronger sorption. |

| Particle Size | Smaller particles (like clay and silt) have a larger surface area to volume ratio and often higher organic matter content, leading to greater sorption. |

| Hydrophobicity of the Compound | More hydrophobic compounds exhibit stronger sorption. The presence of two aromatic rings and fluorine atoms in this compound suggests it is hydrophobic. |

| pH of the Environment | For non-ionic compounds like this compound, pH is expected to have a minimal direct effect on sorption. |

Transport:

The transport of this compound in the environment can occur through several mechanisms, including atmospheric transport, leaching, and runoff.

Atmospheric Transport: Due to its potential for semi-volatility, this compound could be subject to long-range atmospheric transport. This process involves the volatilization of the compound from soil or water surfaces, its transport in the atmosphere, and subsequent deposition in distant locations. This is a well-documented transport mechanism for other persistent organic pollutants (POPs).

Leaching: Leaching is the downward movement of a chemical through the soil profile with percolating water. Due to its expected strong sorption to soil organic matter, the potential for this compound to leach into groundwater is likely to be low in soils with moderate to high organic carbon content. However, in sandy soils with low organic matter, the risk of leaching could be higher.

Runoff: Runoff is the movement of a chemical across the land surface with flowing water. This compound that is sorbed to soil particles can be transported via runoff during rainfall events, leading to the contamination of surface water bodies.

The following table outlines the primary transport mechanisms for this compound in different environmental compartments:

| Environmental Compartment | Primary Transport Mechanism(s) |

| Atmosphere | Long-range atmospheric transport |

| Soil | Runoff (associated with soil particles), limited leaching |

| Water | Transport in dissolved phase and sorbed to suspended sediments |

| Sediment | Resuspension and transport with bottom currents |

Role of 2,4 Difluorodiphenyl Ether As a Precursor in Advanced Chemical Synthesis

Building Block for Complex Fluorinated Organic Molecules

Fluorinated building blocks are instrumental in the synthesis of complex organic molecules due to the unique physicochemical and biological properties that fluorine imparts. alfa-chemistry.comsigmaaldrich.com The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, making it a highly sought-after element in the design of new bioactive compounds. nih.govnih.gov 2,4'-Difluorodiphenyl ether, as a readily available fluorinated building block, offers a scaffold that can be further functionalized to create intricate molecular architectures. uspto.govnih.gov

The presence of two fluorine atoms at different positions on the phenyl rings allows for regioselective chemical transformations. This differential reactivity can be exploited to construct complex molecules in a controlled and predictable manner. For instance, the fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the ortho-ether linkage, while the fluorine at the 4'-position exhibits different reactivity. This enables chemists to sequentially introduce various functional groups, leading to the assembly of elaborate fluorinated compounds that would be challenging to synthesize through other routes. The diphenyl ether core itself is a common motif in many biologically active molecules, and the addition of fluorine atoms can significantly enhance their therapeutic potential. nih.gov

Monomer in Polymer Synthesis

The unique properties of this compound make it an attractive monomer for the synthesis of high-performance polymers. The fluorine atoms activate the aromatic rings towards nucleophilic substitution, facilitating polymerization reactions, while the ether linkage provides flexibility to the resulting polymer backbone.

Poly(arylene ether sulfone)s (PAES) are a class of high-performance engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.netpageplace.de The synthesis of PAES often involves the polycondensation of a dihalogenated monomer with a bisphenol. Difluorinated monomers, such as those derived from diphenyl ether, are particularly effective in these polymerizations due to the high reactivity of the carbon-fluorine bond in nucleophilic aromatic substitution reactions. nih.govsemanticscholar.org

The incorporation of the this compound moiety into the polymer backbone can lead to materials with tailored properties. The fluorine atoms can enhance the polymer's thermal stability, reduce its dielectric constant, and improve its resistance to oxidation. mdpi.comrsc.org Furthermore, the non-symmetrical nature of the 2,4'-substitution can disrupt chain packing, leading to amorphous polymers with good processability. mdpi.com

Table 1: Representative Properties of Fluorinated Poly(arylene ether)s

| Polymer Type | Monomers | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Dielectric Constant (1 MHz) |

| Fluorinated Poly(aryl ether ketone) | (4-trifluoromethyl) phenylhydroquinone, Difluorinated aromatic ketones | > 530 °C | 2.6–2.7 | Not specified |

| Fluorinated Poly(arylene ether) | 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl, various difluoride monomers | 178–226 °C | 514–555 °C | 2.07–2.80 |

| Crosslinked Fluorinated Poly(arylene ether) with POSS | Diphenol POSS, Decafluorodiphenyl monomers | Not specified | Not specified | 2.17–2.58 |

This table presents data for analogous fluorinated polymers to illustrate the typical properties achieved through the incorporation of fluorinated monomers. Specific data for polymers derived from this compound may vary.

The primary method for synthesizing poly(arylene ether)s from difluorinated monomers is nucleophilic aromatic substitution (SNAr) polycondensation. bit.edu.cnnih.gov In this process, a bisphenol is deprotonated with a base, typically potassium carbonate, to form a more nucleophilic bisphenoxide. This bisphenoxide then attacks the electron-deficient carbon atoms attached to the fluorine atoms on the difluorinated monomer, in this case, this compound. The fluoride (B91410) ion is displaced as a leaving group, and an ether linkage is formed, extending the polymer chain. researchgate.net

The reaction is typically carried out in a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at elevated temperatures to ensure the reaction goes to completion and high molecular weight polymers are obtained. nih.gov The reactivity of the difluorinated monomer is crucial for the success of the polymerization, and the presence of electron-withdrawing groups on the aromatic rings can further activate the C-F bonds towards nucleophilic attack. semanticscholar.org

The specific substitution pattern of this compound can have a notable impact on the polymerization reaction mechanism and kinetics. The fluorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 4'-position due to the proximity of the electron-withdrawing ether oxygen. This difference in reactivity could potentially lead to a more controlled or step-wise polymerization process.

However, this differential reactivity can also introduce complexities. If the reactivity difference is significant, it might lead to the formation of oligomers with specific end groups before high molecular weight polymer is achieved. The reaction conditions, such as temperature and solvent, would need to be carefully optimized to ensure a random and complete polymerization to yield a high-molecular-weight, linear polymer. The steric hindrance around the 2-position might also influence the rate of reaction compared to a more accessible 4'-position.

Intermediate in the Synthesis of Specialty Chemicals

Aromatic fluorides are crucial intermediates in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. alfa-chemistry.comsigmaaldrich.comnih.govnih.gov The carbon-fluorine bond, while strong, can be strategically cleaved and replaced with other functional groups, making fluorinated aromatics versatile precursors. This compound is a valuable intermediate for the synthesis of more complex molecules that retain the diphenyl ether scaffold, a common feature in many bioactive compounds. researchgate.net

For example, in the agrochemical industry, many herbicides are based on the diphenyl ether structure. mdpi.com These herbicides often function as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. pioneer.comresearchgate.netucanr.eduresearchgate.net The synthesis of these complex molecules can involve the nucleophilic displacement of one or both fluorine atoms of a difluorodiphenyl ether with various nucleophiles to introduce the desired functional groups. nih.govnsf.govacs.org

In the pharmaceutical sector, the introduction of fluorine into drug candidates is a common strategy to improve their efficacy and pharmacokinetic properties. nih.govuspto.govsciencedaily.com The this compound core can serve as a starting point for the synthesis of novel drug candidates, where the fluorine atoms can be substituted or can remain in the final molecule to enhance its biological activity. halocarbonlifesciences.com

Table 2: Examples of Bioactive Molecules Containing the Diphenyl Ether Moiety

| Compound Class | Example | Application |

| Herbicide | Oxyfluorfen | Protoporphyrinogen Oxidase (PPO) Inhibitor |

| Herbicide | Acifluorfen | Protoporphyrinogen Oxidase (PPO) Inhibitor |

| Pharmaceutical | Flufenoxystrobin | Fungicide |

This table provides examples of specialty chemicals with a diphenyl ether structure, illustrating the potential applications for derivatives of this compound.

Contribution to Novel Reaction Methodologies

While this compound is primarily utilized as a building block and intermediate in established synthetic routes, its unique electronic and reactivity profile makes it a potential substrate for the development of new reaction methodologies. The presence of two fluorine atoms with different chemical environments provides an interesting platform for studying regioselective C-F bond activation and functionalization.